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Compound of Interest

Compound Name: 1,3-Diphenyl-2-propyn-1-ol

Cat. No.: B158054 Get Quote

1,3-Diphenyl-2-propyn-1-ol is a readily accessible and highly versatile propargylic alcohol that

serves as a powerful building block in synthetic organic chemistry. Its structure, featuring a

reactive secondary alcohol, a strategically positioned alkyne, and two flanking phenyl groups,

provides a unique combination of functionalities. This arrangement allows for a diverse array of

transformations, making it an ideal starting material for the construction of complex heterocyclic

systems. The inherent reactivity of the alkyne moiety, particularly its susceptibility to activation

by transition metals, and the ability of the hydroxyl group to participate in or direct cyclization

events, are central to its utility.

This guide provides an in-depth exploration of the application of 1,3-diphenyl-2-propyn-1-ol in
the synthesis of key five-membered heterocycles, including furans, pyrazoles, and isoxazoles.

We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols,

and present data to illustrate the scope and efficiency of these transformations.

Core Synthetic Strategy: The Meyer-Schuster
Rearrangement and Subsequent Cyclocondensation
A cornerstone of the synthetic utility of 1,3-diphenyl-2-propyn-1-ol is its ability to undergo a

facile acid-catalyzed isomerization known as the Meyer-Schuster rearrangement. This reaction

converts the propargylic alcohol into its isomeric α,β-unsaturated ketone, 1,3-diphenyl-2-

propen-1-one (chalcone).[1][2] This chalcone intermediate is a classic Michael acceptor and an

ideal 1,3-dielectrophilic synthon for subsequent cyclocondensation reactions with

binucleophiles to form a variety of heterocycles.
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The general workflow is a powerful two-step, one-pot strategy where the in situ generation of

the chalcone is immediately followed by the introduction of a nucleophilic reagent to trigger

heterocycle formation. This approach is atom-economical and avoids the isolation of the often

reactive unsaturated ketone intermediate.

Step 1: Isomerization

Step 2: Cyclocondensation

1,3-Diphenyl-2-propyn-1-ol

1,3-Diphenyl-2-propen-1-one
(Chalcone Intermediate)

  Acid Catalyst
(Meyer-Schuster Rearrangement)

Target Heterocycle
(e.g., Pyrazole, Isoxazole)

Binucleophile
(e.g., H₂N-NH₂, H₂N-OH)

Click to download full resolution via product page

Caption: General workflow for heterocycle synthesis.

Synthesis of Substituted Furans via Gold-Catalyzed
Cycloisomerization
The synthesis of furans from propargylic alcohols is a well-established transformation, often

proceeding with exceptional efficiency under gold catalysis. Gold(I) complexes are potent π-

acids that readily activate the alkyne moiety of 1,3-diphenyl-2-propyn-1-ol towards

intramolecular nucleophilic attack by the hydroxyl group.[1][3] This process, known as

cycloisomerization, provides a direct and atom-economical route to highly substituted furans.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b158054?utm_src=pdf-body-img
https://www.benchchem.com/product/b158054?utm_src=pdf-body
https://www.researchgate.net/publication/362184952_GoldI-Catalyzed_Synthesis_of_Heterocycles_via_Allene_Oxide_from_Propargylic_Alcohols
https://pubs.acs.org/doi/10.1021/acs.joc.2c00780
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Furan Formation
The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne, rendering it

highly electrophilic. This is followed by a 5-endo-dig cyclization, where the pendant hydroxyl

group attacks the activated alkyne to form a vinyl-gold intermediate. Subsequent

protodeauration regenerates the active catalyst and yields the final furan product. This pathway

avoids the harsh conditions of traditional furan syntheses like the Paal-Knorr reaction.[4][5]

1,3-Diphenyl-2-propyn-1-ol + Au(I) π-ComplexCoordination Vinylic Gold Intermediate5-endo-dig Cyclization 2,4-Diphenylfuran + Au(I)Protodeauration

Click to download full resolution via product page

Caption: Gold-catalyzed furan synthesis mechanism.

Experimental Protocol: Gold(I)-Chloride Catalyzed
Synthesis of 2,4-Diphenylfuran
Materials:

1,3-Diphenyl-2-propyn-1-ol (1.0 mmol, 208.26 mg)

Gold(I) Chloride (AuCl) (0.02 mmol, 4.6 mg, 2 mol%)

Anhydrous Dichloromethane (DCM) (10 mL)

Argon atmosphere

Procedure:

To a flame-dried 25 mL round-bottom flask under an argon atmosphere, add 1,3-diphenyl-2-
propyn-1-ol and Gold(I) Chloride.

Add anhydrous DCM via syringe and stir the resulting solution at room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl

acetate (8:2) eluent. The reaction is typically complete within 1-2 hours.
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Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel (eluting with

hexane/ethyl acetate) to afford 2,4-diphenylfuran as a solid.

Data Summary
Catalyst

Loading
(mol%)

Solvent Temp (°C) Time (h) Yield (%)

AuCl 2 DCM 25 1.5 ~92

AuCl₃ 2 DCM 25 2 ~88

Ph₃PAuCl/Ag

OTf
1 Dioxane 60 1 ~95

Synthesis of 3,5-Diphenyl-1H-pyrazole
Pyrazoles are a critical class of nitrogen-containing heterocycles prevalent in pharmaceuticals.

[6][7] A highly effective method for their synthesis involves the condensation of a 1,3-dicarbonyl

compound or its equivalent with hydrazine.[8] By first isomerizing 1,3-diphenyl-2-propyn-1-ol
to chalcone, we generate an ideal α,β-unsaturated ketone precursor for this cyclization.

Mechanism of Pyrazole Formation
The reaction proceeds in two stages. First, the acid-catalyzed Meyer-Schuster rearrangement

yields the chalcone. Second, hydrazine hydrate is added. The reaction likely proceeds via a

Michael addition of one nitrogen of the hydrazine to the β-carbon of the chalcone, followed by

intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.
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Caption: Workflow for pyrazole synthesis.

Experimental Protocol: One-Pot Synthesis of 3,5-
Diphenyl-1H-pyrazole
Materials:

1,3-Diphenyl-2-propyn-1-ol (1.0 mmol, 208.26 mg)

p-Toluenesulfonic acid (p-TsOH) (0.05 mmol, 9.5 mg, 5 mol%)

Ethanol (15 mL)

Hydrazine hydrate (1.5 mmol, 75 mg, ~73 µL)

Procedure:

In a 50 mL round-bottom flask, dissolve 1,3-diphenyl-2-propyn-1-ol and p-TsOH in ethanol.
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Heat the mixture to reflux (approx. 80°C) for 1 hour to facilitate the rearrangement to

chalcone. Monitor by TLC for the disappearance of the starting alcohol.

Cool the reaction mixture slightly and add hydrazine hydrate dropwise.

Return the mixture to reflux and continue heating for an additional 3-4 hours. A precipitate

may form.

After the reaction is complete, cool the mixture to room temperature and then in an ice bath

to maximize precipitation.

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3,5-

diphenyl-1H-pyrazole.

Data Summary
Reagent
1

Reagent
2

Catalyst Solvent Temp (°C) Time (h) Yield (%)

1,3-

Diphenyl-2-

propyn-1-ol

Hydrazine

Hydrate
p-TsOH Ethanol 80 5 ~85

1,3-

Diphenyl-2-

propyn-1-ol

Phenylhydr

azine
Acetic Acid Ethanol 80 6

~82 (yields

1,3,5-

triphenylpy

razole)

Synthesis of 3,5-Diphenylisoxazole
Isoxazoles are another class of five-membered heterocycles with significant applications in

medicinal chemistry.[9] Their synthesis can be achieved through a pathway analogous to that

of pyrazoles, by reacting the in situ generated chalcone intermediate with hydroxylamine

hydrochloride.[10][11]

Mechanism of Isoxazole Formation
Following the initial Meyer-Schuster rearrangement, the chalcone intermediate reacts with

hydroxylamine. The reaction involves a conjugate addition of the nitrogen atom of
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hydroxylamine to the enone system, followed by intramolecular cyclization of the resulting

intermediate. A final dehydration step yields the stable aromatic isoxazole ring.

Experimental Protocol: One-Pot Synthesis of 3,5-
Diphenylisoxazole
Materials:

1,3-Diphenyl-2-propyn-1-ol (1.0 mmol, 208.26 mg)

Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)

Ethanol (15 mL)

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol, 104 mg)

Sodium acetate (2.0 mmol, 164 mg)

Procedure:

Combine 1,3-diphenyl-2-propyn-1-ol and ethanol in a 50 mL round-bottom flask.

Carefully add 2-3 drops of concentrated H₂SO₄ and heat the mixture to reflux for 1 hour.

In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal

amount of warm water and add this solution to the reaction flask.

Continue to reflux the mixture for 4-6 hours, monitoring by TLC.

After completion, cool the reaction mixture to room temperature and pour it into 50 mL of

cold water.

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.
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Purify the crude product by recrystallization from ethanol or by column chromatography to

yield 3,5-diphenylisoxazole.

Data Summary
Reagent
1

Reagent
2

Catalyst/
Base

Solvent Temp (°C) Time (h) Yield (%)

1,3-

Diphenyl-2-

propyn-1-ol

NH₂OH·HC

l

H₂SO₄ /

NaOAc
Ethanol 80 7 ~80

Conclusion and Future Outlook
1,3-Diphenyl-2-propyn-1-ol stands out as an exemplary starting material for the synthesis of

diverse heterocyclic scaffolds. The strategic application of transition metal catalysis, such as

gold-catalyzed cycloisomerization, provides a direct and efficient route to furans. Alternatively,

leveraging the classic Meyer-Schuster rearrangement to form an α,β-unsaturated ketone

intermediate opens a pathway to a multitude of other heterocycles, including pyrazoles and

isoxazoles, through subsequent cyclocondensation reactions. The protocols detailed herein are

robust, scalable, and utilize readily available reagents, making them highly valuable for

applications in academic research and industrial drug development.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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